(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone
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Overview
Description
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features a methanone group linking a 2-nitrophenyl ring and a 2,4,6-trimethoxyphenyl ring. The presence of nitro and methoxy groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,6-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Reduction: (2-aminophenyl)-(2,4,6-trimethoxyphenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones and other oxidized products.
Scientific Research Applications
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
(2-nitrophenyl)methanol derivatives: These compounds share the nitro group and phenyl ring but differ in the substituents on the phenyl ring.
(3,4-dihydroxy-2-nitrophenyl)(phenyl)methanone: Similar in structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone is unique due to the presence of both nitro and multiple methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61736-73-0 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO6/c1-21-10-8-13(22-2)15(14(9-10)23-3)16(18)11-6-4-5-7-12(11)17(19)20/h4-9H,1-3H3 |
InChI Key |
AEBVSRZEWZJVMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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